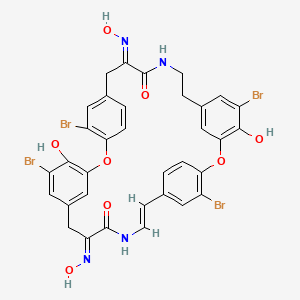
Bastadin 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bastadin 7 is a naturally occurring compound isolated from marine sponges, specifically from the genus IanthellaThese compounds are known for their unique macrocyclic structures and significant biological activities, including antimicrobial and anti-cancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bastadins, including Bastadin 7, involves complex multi-step processes. One common method is the oxidative coupling of phenolic compounds. The retrosynthetic analysis of bastadins typically involves the disconnection of macrocyclic structures into simpler precursors, such as diamines and dicarboxylic acids . The key steps include:
Oxidative Coupling: Phenolic compounds undergo oxidative coupling to form the macrocyclic structure.
Amide Bond Formation: The formation of amide bonds between the precursors to complete the macrocycle.
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure and the limited availability of natural sources. advancements in synthetic chemistry have made it possible to produce bastadins in the laboratory setting, albeit with low yields and high costs .
Analyse Chemischer Reaktionen
Types of Reactions
Bastadin 7 undergoes various chemical reactions, including:
Oxidation: Phenolic groups in this compound can be oxidized to quinones.
Reduction: Reduction of quinones back to phenols.
Substitution: Halogen atoms in this compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as quinones and substituted phenols .
Wissenschaftliche Forschungsanwendungen
Bastadin 7 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrocyclic synthesis and oxidative coupling reactions.
Biology: Investigated for its role in inhibiting angiogenesis and cell proliferation.
Medicine: Potential therapeutic agent for cancer treatment due to its anti-cancer properties.
Industry: Explored for its antimicrobial properties in developing new antibiotics
Wirkmechanismus
The mechanism of action of Bastadin 7 involves its interaction with various molecular targets and pathways. It has been shown to inhibit the proliferation of endothelial cells by interfering with the vascular endothelial growth factor (VEGF) signaling pathway. This inhibition leads to reduced angiogenesis, which is crucial for tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bastadin 4: Another brominated tyrosine derivative with similar biological activities.
Bastadin 6: Known for its anti-cancer properties.
Hemibastadin 1: A related compound with antimicrobial activity.
Uniqueness of Bastadin 7
This compound is unique due to its specific macrocyclic structure and its potent inhibitory effects on endothelial cell proliferation. Its ability to interfere with the VEGF signaling pathway distinguishes it from other bastadins, making it a promising candidate for anti-cancer therapy .
Eigenschaften
Molekularformel |
C34H26Br4N4O8 |
|---|---|
Molekulargewicht |
938.2 g/mol |
IUPAC-Name |
(12E,25E,28E)-5,16,21,32-tetrabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),28,30,33,36-tridecaene-11,26-dione |
InChI |
InChI=1S/C34H26Br4N4O8/c35-21-9-17-1-3-27(21)49-29-15-19(11-23(37)31(29)43)6-8-40-33(45)25(41-47)13-18-2-4-28(22(36)10-18)50-30-16-20(12-24(38)32(30)44)14-26(42-48)34(46)39-7-5-17/h1-5,7,9-12,15-16,43-44,47-48H,6,8,13-14H2,(H,39,46)(H,40,45)/b7-5+,41-25+,42-26+ |
InChI-Schlüssel |
ZDBNBLMYAGHTJD-HIHPLZGUSA-N |
Isomerische SMILES |
C1CNC(=O)/C(=N/O)/CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)C/C(=N\O)/C(=O)N/C=C/C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)Br)O)Br |
Kanonische SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NC=CC4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


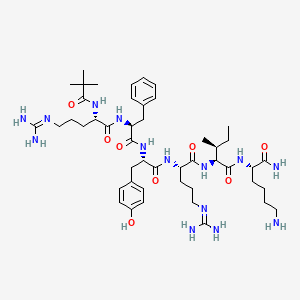
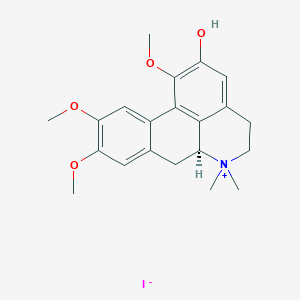

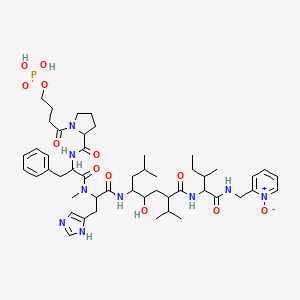
![N-[(S)-(1-Benzyl-3-butylcarbamoyl-2-hydroxy-propylcarbamoyl)-phenyl-methyl]-2,4-dimethoxy-benzamide](/img/structure/B10852722.png)
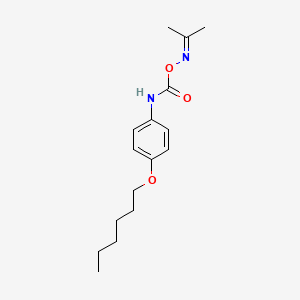
![N-[(1S,2S)-1-(1-Benzyl-3-butylcarbamoyl-2-hydroxy-propylcarbamoyl)-2-methyl-butyl]-2,4-dimethoxy-benzamide](/img/structure/B10852729.png)
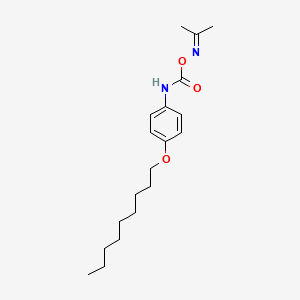
![N-[(1S,2S)-1-(1-Benzyl-3-butylcarbamoyl-2-hydroxy-propylcarbamoyl)-2-methyl-butyl]-4-pyrrolidin-1-ylmethyl-benzamide](/img/structure/B10852732.png)

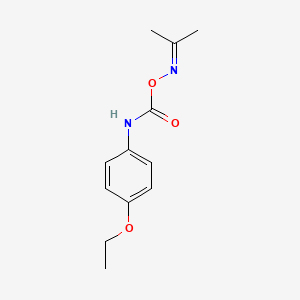


![1-(5-Chloropyridin-2-yl)-3-[2-(2,4,6-trifluorophenyl)ethyl]thiourea](/img/structure/B10852759.png)
